2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2H,3H2,(H,9,10) |
InChI Key |
PYYPHCIXEDCWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The structural and functional properties of 2H-[1,3]Dioxolo[4,3-B]pyridine-6-carboxylic acid are best contextualized by comparing it to related heterocyclic carboxylic acids. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
This may enhance solubility in polar solvents or biological matrices . Thiazolo derivatives, such as 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid, exhibit sulfur’s electronegativity, which can modulate redox reactivity and metal-binding capacity .
Substituent Positioning and Reactivity :
- The carboxylic acid group at C6 in the dioxolo compound contrasts with C2 in pyrrolo analogs. This positional difference may influence intermolecular interactions (e.g., hydrogen bonding patterns) and biological target selectivity .
- Electron-withdrawing substituents (e.g., Cl in 10b) reduce pyrrolo derivative yields (71% vs. 95% for unsubstituted analogs), suggesting steric or electronic challenges in synthesis .
Functional Group Synergy :
- Methoxy-substituted pyrrolo analogs (e.g., 10c) demonstrate how electron-donating groups can stabilize intermediates during synthesis, achieving 80% yield . In contrast, the dioxolo compound’s fused oxygen atoms may confer stability against oxidative degradation.
Research Implications and Limitations
- Discrepancy in Substituent Notation: lists “2H-[1,3]Dioxolo[4,5-c]pyridine-6-carboxylic acid” (emphasis on c), which may indicate a positional isomer or typographical variance. Clarification is critical for accurate structural comparisons .
Biological Activity
2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid (CAS: 76470-41-2) is a heterocyclic compound characterized by a fused dioxole and pyridine ring system. Its molecular formula is C7H5NO4, with a molecular weight of 167.12 g/mol. The compound features a carboxylic acid functional group at the 6-position of the pyridine ring, which is crucial for its chemical reactivity and potential biological activities .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The presence of the dioxole moiety contributes to its unique properties, influencing both its reactivity and biological interactions.
Synthetic Route
A common synthetic pathway includes:
- Formation of the dioxole structure through cyclization reactions.
- Introduction of the carboxylic acid group via functionalization techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For example, structural analogs have been studied for their efficacy against Mycobacterium tuberculosis, with some derivatives showing promising in vitro activity . The structure-activity relationship (SAR) studies have demonstrated that modifications at the 6-position can significantly influence antimicrobial potency.
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The inhibition of specific cellular pathways suggests potential applications in cancer therapy. For instance, compounds derived from similar structures have shown to disrupt geranylgeranylation processes in cancer cells, leading to reduced cell viability .
Study on Antitubercular Activity
A study highlighted the activity of various derivatives against M. tuberculosis, noting that certain substitutions at the pyridine ring enhanced lipophilicity and subsequently improved antimicrobial efficacy . The Minimum Inhibitory Concentration (MIC) values were assessed to determine effectiveness.
| Compound | MIC (µg/mL) | Structural Features |
|---|---|---|
| Compound A | 0.5 | 6-Br substitution |
| Compound B | 1.0 | 6-CN substitution |
| Compound C | 2.5 | Unsubstituted |
In Vitro Cytotoxicity Assays
In another investigation focusing on cytotoxicity, various derivatives were tested against HeLa cells using PrestoBlue® viability assays. The results indicated a range of IC50 values, demonstrating significant cytotoxic effects for some compounds.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound D | 150 | Highly cytotoxic |
| Compound E | 300 | Moderate cytotoxicity |
| Compound F | >600 | Low cytotoxicity |
Q & A
Q. What are the established synthetic routes for 2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid, and what catalysts or solvents are typically employed?
The compound is synthesized via multi-step heterocyclic condensation and cyclization. A common method involves reacting substituted pyridine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under palladium or copper catalysis . Solvents like dimethylformamide (DMF) or toluene are used, with reaction temperatures optimized between 80–120°C to balance yield and purity. Post-synthesis purification often involves recrystallization from ethanol or chromatographic techniques .
Q. How can researchers validate the structural integrity of synthesized this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., δ 7.14–7.90 ppm for aryl protons) and carboxyl group presence (δ ~14.46 ppm for COOH) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 485 [M⁺]) and fragmentation patterns validate molecular weight and functional groups .
- IR spectroscopy : Absorbance bands for C=O (~1722 cm⁻¹) and NH/OH groups (~3450 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Catalyst screening : Compare palladium(II) acetate vs. copper(I) iodide for cyclization efficiency .
- Solvent polarity studies : Test aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature gradients : Monitor reaction progress via TLC at 12-hour intervals to identify optimal termination points .
Q. What methodologies integrate computational chemistry with experimental data for this compound?
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to explain reactivity in nucleophilic substitutions .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., protein-ligand binding stability over 100-ns trajectories) .
- QSAR models : Correlate structural modifications (e.g., substituent electronegativity) with bioactivity trends .
Methodological and Theoretical Frameworks
Q. How should researchers design a study to explore the compound’s potential as an enzyme inhibitor?
- Hypothesis : The carboxyl group chelates metal ions in enzyme active sites (e.g., zinc-dependent hydrolases).
- Experimental workflow :
Enzyme assays : Measure IC₅₀ values against recombinant enzymes (e.g., MMP-9, carbonic anhydrase) .
Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .
Kinetic analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .
Q. What steps mitigate spectral data misinterpretation during structural elucidation?
- Cross-validate techniques : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign ambiguous proton environments .
- Reference standards : Compare spectral data with structurally analogous compounds (e.g., pyridine-4-carboxylic acid derivatives) .
- Dynamic light scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
